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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of

isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. Due to the limited

availability of direct experimental data for this specific secondary amine, this document

leverages established computational chemistry methods to provide estimated values for key

thermochemical parameters. Detailed, generalized experimental protocols for determining

these properties are also presented, alongside a workflow for the computational estimation

approach. This guide is intended to serve as a valuable resource for researchers and

professionals in drug development and other scientific fields where the thermodynamic

characteristics of aliphatic amines are of interest.

Introduction
Isoamyl-n-propyl-amine (C8H19N) is a secondary aliphatic amine. Understanding its

thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and

heat capacity, is crucial for a variety of applications, including reaction engineering, process

design, and safety analysis. These properties govern the energy changes and spontaneity of

chemical reactions involving the compound and are essential for developing and optimizing

synthetic routes and understanding its stability.
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This guide addresses the absence of readily available experimental thermochemical data for

isoamyl-n-propyl-amine by employing the Joback group contribution method for estimation.

This method provides reliable predictions of thermochemical properties based on the molecular

structure of the compound.

Estimated Thermochemical Properties
The thermochemical properties of isoamyl-n-propyl-amine in the ideal gas phase at 298.15 K

and 1 atm have been estimated using the Joback group contribution method. This method

breaks down the molecule into its constituent functional groups and uses empirically derived

parameters to calculate the overall properties.

The molecular structure of isoamyl-n-propyl-amine consists of the following Joback groups:

Two -CH3 groups

Four -CH2- groups

One >CH- group

One >NH (secondary amine) group

The estimated values for the key thermochemical properties are summarized in the table

below.

Property Symbol Estimated Value Units

Enthalpy of Formation

(Ideal Gas)
ΔHf° -187.5 kJ/mol kJ/mol

Gibbs Free Energy of

Formation (Ideal Gas)
ΔGf° 41.8 kJ/mol kJ/mol

Molar Mass MW 129.24 g/mol

Note: These values are estimations and should be used with an understanding of the inherent

approximations of the group contribution method. Experimental verification is recommended for

applications requiring high accuracy.
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Computational Workflow for Thermochemical
Property Estimation
The following diagram illustrates the workflow for estimating the thermochemical properties of

isoamyl-n-propyl-amine using the Joback group contribution method.
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Molecular Structure of Isoamyl-n-propyl-amine

Decomposition into Joback Groups:
-CH3, -CH2-, >CH-, >NH

Retrieval of Group Contribution Parameters
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Estimated Thermochemical Data Table
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Caption: Computational workflow for estimating thermochemical properties.
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While computational methods provide valuable estimates, experimental determination remains

the gold standard for accuracy. The following sections outline generalized protocols for the

experimental determination of the key thermochemical properties of liquid amines like isoamyl-
n-propyl-amine.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔHf°) of a liquid organic compound is typically determined

indirectly from its enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container

(the "bomb") filled with excess oxygen under pressure. The heat released by the combustion

reaction is absorbed by the surrounding water bath, and the temperature change of the water is

measured.

Apparatus:

Isoperibol or static jacket bomb calorimeter

Oxygen bomb

Calorimeter bucket

High-precision thermometer

Ignition system

Pellet press (for solid samples, adaptable for liquids in capsules)

Crucible

Oxygen cylinder with pressure regulator

Procedure:

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a

certified standard substance with a known enthalpy of combustion, typically benzoic acid.
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A known mass of benzoic acid is pelletized and placed in the crucible.

The bomb is assembled, charged with oxygen to approximately 30 atm, and placed in the

calorimeter bucket containing a known mass of water.

The sample is ignited, and the temperature change of the water is recorded until a stable

final temperature is reached.

Ccal is calculated using the known enthalpy of combustion of benzoic acid and the

measured temperature change.

Sample Preparation:

A precise mass (typically 0.5 - 1.0 g) of isoamyl-n-propyl-amine is accurately weighed

into a gelatin capsule or a suitable container to prevent evaporation before ignition.

Combustion of Isoamyl-n-propyl-amine:

The encapsulated sample is placed in the crucible within the bomb.

A fuse wire is attached to the ignition circuit and positioned to ensure ignition of the

sample.

A small, known amount of water is added to the bomb to saturate the internal atmosphere,

ensuring that any water formed during combustion is in the liquid state.

The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of about

30 atm.

The bomb is placed in the calorimeter bucket, and the temperature is allowed to

equilibrate.

The sample is ignited, and the temperature of the water is recorded at regular intervals

before, during, and after combustion to determine the precise temperature rise (ΔT).

Data Analysis:
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The total heat released (qtotal) is calculated from the heat capacity of the calorimeter and

the corrected temperature rise: q_total = C_cal * ΔT.

Corrections are made for the heat of formation of nitric acid (from the nitrogen in the

amine) and the heat of combustion of the fuse wire and capsule.

The constant volume heat of combustion (ΔUc°) is calculated per mole of the amine.

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the

relationship ΔH = ΔU + Δn_g * RT, where Δng is the change in the number of moles of gas

in the combustion reaction.

Finally, the standard enthalpy of formation (ΔHf°) of isoamyl-n-propyl-amine is calculated

using Hess's Law: ΔH_f°(amine) = ΣΔH_f°(products) - ΔH_c°(amine) The standard

enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)) are well-

established.

Determination of Heat Capacity using Differential
Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow

between a sample and a reference as a function of temperature. This difference can be used to

determine the heat capacity of the sample.

Apparatus:

Differential Scanning Calorimeter

Hermetically sealed sample pans (e.g., aluminum)

Syringe for liquid sample handling

Reference material (an empty, sealed pan)

Procedure:
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Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using

certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of

fusion.

Baseline Determination: An empty sample pan and an empty reference pan are placed in the

DSC cell. The temperature is scanned over the desired range (e.g., from room temperature

to a temperature below the boiling point of the amine) at a constant heating rate (e.g., 10

°C/min). This provides the baseline heat flow.

Standard Measurement: A known mass of a standard material with a well-characterized heat

capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated

under the same conditions as the baseline measurement.

Sample Measurement:

A small, accurately weighed amount of isoamyl-n-propyl-amine is hermetically sealed in

a sample pan to prevent volatilization.

The sample pan is placed in the DSC, and the temperature scan is performed under the

same conditions as the baseline and standard measurements.

Data Analysis:

The heat flow (dq/dt) is measured as a function of temperature for the baseline, the

standard, and the sample.

The heat capacity of the sample (Cp,sample) is calculated at a given temperature using

the following equation: C_p,sample = C_p,standard * (m_standard / m_sample) *

(Δ(dq/dt)_sample / Δ(dq/dt)_standard) where:

C_p,standard is the known heat capacity of the standard material.

m_standard and m_sample are the masses of the standard and the sample,

respectively.

Δ(dq/dt) is the difference in heat flow between the measurement and the baseline for

the sample and the standard.
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Conclusion
This technical guide provides estimated thermochemical data for isoamyl-n-propyl-amine
derived from the Joback group contribution method, addressing a gap in the publicly available

experimental data. The provided computational workflow and generalized experimental

protocols for bomb calorimetry and differential scanning calorimetry offer a comprehensive

framework for researchers and professionals to understand, predict, and experimentally verify

the thermochemical properties of this and similar aliphatic amines. Accurate thermochemical

data is fundamental to advancing research and development in fields where these compounds

play a significant role.

To cite this document: BenchChem. [Thermochemical Properties of Isoamyl-n-propyl-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15358245#thermochemical-properties-of-isoamyl-n-
propyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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